molecular formula C22H29FN4O2 B12783031 Prb4YD6qce CAS No. 191592-35-5

Prb4YD6qce

Cat. No.: B12783031
CAS No.: 191592-35-5
M. Wt: 400.5 g/mol
InChI Key: KBZUFSZQLVRGPR-HXUWFJFHSA-N
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Description

Prb4YD6qce is a specialized chemical reagent provided for research applications. This product is intended for in vitro use by qualified researchers in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Specific data on its mechanism of action, primary applications, and physicochemical properties should be obtained from the manufacturer's technical data sheet. Researchers are advised to consult the official product documentation for detailed protocols on handling, storage, and safety before use.

Properties

CAS No.

191592-35-5

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(8R)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m1/s1

InChI Key

KBZUFSZQLVRGPR-HXUWFJFHSA-N

Isomeric SMILES

CN1C=CC2=C1[C@@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Multi-Step Batch Synthesis

  • Sequential Reactions: The compound is synthesized through a series of well-defined steps, each involving specific reagents and conditions to introduce or modify functional groups.
  • Typical Reactions: These may include nucleophilic substitutions, condensations, cyclizations, reductions, and coupling reactions.
  • Example: Preparation of pyrrole or pyrrolidinone derivatives often involves acylation, amide bond formation, and cyclization steps under controlled temperature and solvent conditions.

Catalytic Hydrogenation and Reduction

  • Catalytic hydrogenation is commonly used to reduce aromatic or heteroaromatic precursors to saturated analogs, such as piperidines or pyrrolidines, using nickel or palladium catalysts under hydrogen atmosphere.
  • Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for selective reductions of ketones or lactams to alcohols or amines.

Cyclization Reactions

  • Cyclization is a critical step to form heterocyclic rings, often achieved via intramolecular nucleophilic attack or condensation reactions.
  • Techniques include Dieckmann condensation, Michael addition, and Diels-Alder cycloadditions catalyzed by Lewis acids or transition metals.

Specific Process Example: Preparation of a Pyrrolidinone-Based Compound

A detailed process from patent literature illustrates the preparation of a pyrrolidinone derivative structurally related to complex pharmaceutical intermediates:

Step Description Conditions Outcome
1 Reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl chloroformate Solvent: Acetone; Temp: 35–80°C (optimal ~60°C); Time: 0.5–3 hours Formation of 3-Ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxycarbonyl)-pyrrole-2-one with >99% purity
2 Coupling with 4-(2-Aminoethyl)benzene sulfonamide Ambient temperature; standard amide coupling conditions Formation of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide, purity >99%
3 Reaction with trans-4-methylcyclohexyl isocyanate Controlled temperature; known isocyanate coupling protocols Final compound with purity >99%

Purification: The reaction mixture is cooled, diluted with cold deionized water, stirred, and allowed to settle. The organic layer is separated and washed sequentially with aqueous hydrochloric acid and sodium hydroxide solutions to remove impurities.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: Ketones such as acetone are preferred for key reaction steps due to their polarity and ability to dissolve reactants effectively.
  • Temperature Control: Maintaining reaction temperatures between 35°C and 80°C optimizes reaction rates and selectivity while minimizing side reactions.
  • Reaction Time: Typically ranges from 0.5 to 20 hours depending on the step, with shorter times preferred for industrial scalability.
  • Purity Control: Multi-stage washing and extraction ensure removal of residual reagents and by-products, achieving purities exceeding 99% critical for pharmaceutical applications.

Analytical and Quality Control Measures

  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming compound identity and purity.
  • Impurity Profiling: Identification and quantification of impurities, including residual solvents and side products, are essential for regulatory compliance.
  • Process Analytical Technology (PAT): Real-time monitoring of reaction progress and endpoint determination improve batch consistency and yield.

Summary Table of Preparation Method Features

Feature Description Typical Parameters Notes
Reaction Type Multi-step synthesis including acylation, coupling, cyclization Batch process, 3–5 steps Enables structural complexity
Catalysts/Agents Nickel catalyst, LiAlH4, NaBH4, isocyanates Hydrogenation at 170–200°C; reductions at ambient Selective functional group transformations
Solvents Acetone, ketones, amides Polar aprotic solvents preferred Solubility and reaction rate optimization
Temperature 20–80°C Controlled heating/cooling Balances kinetics and stability
Purification Aqueous washes, extraction, crystallization Sequential acid/base washes Achieves >99% purity
Scale Laboratory to pilot scale (22–3000 L) Scalable batch or continuous flow Supports preclinical to commercial supply

Chemical Reactions Analysis

Types of Reactions

Prb4YD6qce undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Prb4YD6qce has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prb4YD6qce involves its interaction with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and downstream signaling pathways .

Biological Activity

The compound “Prb4YD6qce” has garnered attention in recent research for its diverse biological activities, particularly in pharmacology. This article delves into its synthesis, biological effects, and potential applications based on various studies.

1. Synthesis and Structural Characterization

This compound is part of a series of compounds synthesized to explore the pharmacological potential of 1,3,4-oxadiazole and piperidine moieties. The structural elucidation was performed using spectral data analysis techniques such as:

  • 1H-NMR
  • 13C-NMR
  • Infrared Spectroscopy (IR)
  • Electron Ionization Mass Spectrometry (EI-MS)

These methods confirmed the successful synthesis of compounds with specific functional groups that contribute to their biological activities .

2.1 Antibacterial Activity

The synthesized compounds demonstrated significant antibacterial properties, particularly against:

  • Salmonella typhi
  • Bacillus subtilis

These strains exhibited moderate to strong susceptibility to the compounds derived from this compound, while other bacterial strains showed only weak to moderate activity. The most active derivatives were identified as effective acetylcholinesterase inhibitors, with IC50 values indicating potent activity compared to standard reference drugs .

2.2 Enzyme Inhibition

The compounds also displayed strong inhibitory activity against urease, a critical enzyme in various biological processes. The IC50 values for several active derivatives were as follows:

CompoundIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
7o1.13±0.003
7p1.21±0.005
7r6.28±0.003
7u2.39±0.005
7v2.15±0.002
7x2.26±0.003
Reference (Thiourea)21.25±0.15

These results indicate that this compound derivatives could serve as potential candidates for developing new urease inhibitors .

3.1 Molecular Docking Studies

Molecular docking studies have elucidated the interactions between this compound derivatives and target enzymes like acetylcholinesterase (AChE). The docking simulations revealed specific binding interactions that contribute to the observed enzyme inhibition, enhancing our understanding of the compound's mechanism at a molecular level .

4. Case Studies and Comparative Analysis

Recent studies have highlighted the extraction and characterization of polysaccharides from various sources, including Nymphaea hybrid, which also exhibit significant biological activities such as antioxidant and anti-inflammatory effects . While not directly related to this compound, these findings underscore the importance of structural characteristics in determining biological efficacy across different compounds.

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in drug development aimed at treating bacterial infections and conditions requiring urease inhibition. Future studies should focus on:

  • In vivo evaluations to confirm efficacy and safety.
  • Exploration of additional biological properties.
  • Development of formulations for clinical applications.

The ongoing research into similar compounds suggests a rich potential for pharmacological advancements based on the principles demonstrated by this compound derivatives.

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable research questions for studying Prb4YD6qce in experimental settings?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure questions around this compound's mechanisms or effects. For example:

  • Population : Which biological systems or models are affected by this compound?
  • Intervention : What concentration ranges or delivery methods are optimal?
  • Comparison : How does this compound compare to analogous compounds?
  • Outcome : What measurable endpoints (e.g., enzymatic activity, cellular viability) are relevant?
  • Timeframe : What are the acute vs. chronic exposure effects?
    Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Protocol Standardization : Detail all variables (e.g., temperature, pH, solvent purity) affecting this compound’s stability or reactivity .
  • Control Groups : Include positive/negative controls to validate assay sensitivity.
  • Replication : Perform triplicate experiments with independent replicates to assess variability.
  • Documentation : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit experimental descriptions to enable replication .

Q. How should researchers collect and validate primary data for this compound characterization?

  • Methodological Answer :

  • Data Sources : Combine spectroscopic (e.g., NMR, MS), chromatographic (HPLC), and computational (molecular docking) data to confirm compound identity and purity .
  • Quality Control : Use reference standards and calibration curves for quantitative assays.
  • Metadata Annotation : Record instrument settings, software versions, and environmental conditions to contextualize raw data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data across heterogeneous studies?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using multiple methods (e.g., in vitro assays, in vivo models, simulations) .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., detection limits) or methodology (e.g., sampling bias) .
  • Systematic Review : Conduct meta-analyses to identify trends or outliers in published data, adjusting for variables like dosage or model organisms .

Q. What strategies enable integration of multi-omics data in this compound mechanistic studies?

  • Methodological Answer :

  • Data Harmonization : Normalize transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., R/Bioconductor).
  • Pathway Enrichment : Apply tools like KEGG or GO to identify pathways modulated by this compound.
  • Machine Learning : Train models to predict dose-response relationships or off-target effects from high-throughput screens .

Q. How should methodological validation be conducted for novel this compound assays?

  • Methodological Answer :

  • Sensitivity/Specificity Testing : Compare results against gold-standard methods (e.g., ELISA for protein binding assays).
  • Robustness Testing : Vary critical parameters (e.g., incubation time, reagent batches) to assess protocol resilience .
  • Cross-Lab Validation : Collaborate with independent labs to confirm reproducibility .

Q. What criteria determine the reliability of computational models predicting this compound’s physicochemical properties?

  • Methodological Answer :

  • Validation Metrics : Calculate error rates (RMSE, MAE) against experimental data for solubility, logP, or binding affinity.
  • Force Field Selection : Benchmark molecular dynamics simulations using AMBER vs. CHARMM parameters.
  • Open Science : Share code and datasets in repositories like Zenodo for transparency .

Data Management & Reporting

Q. How should large datasets from this compound studies be curated for long-term accessibility?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standard formats like .csv or .mzML), and Reusable (detailed metadata) .
  • Supplementary Materials : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) to deposit raw data in repositories like Figshare or Dryad .

Q. What ethical considerations apply when publishing this compound research involving human-derived samples?

  • Methodological Answer :

  • Informed Consent : Disclose sample sources and usage in compliance with IRB protocols .
  • Anonymization : Remove identifiers from genomic or clinical data.
  • Conflict of Interest : Declare funding sources or patents related to this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.